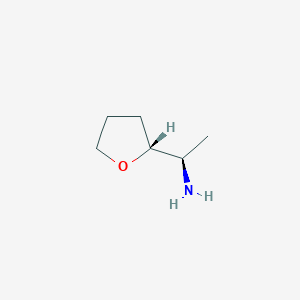

(S)-1-((S)-tetrahydrofuran-2-yl)ethanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

(1R)-1-[(2R)-oxolan-2-yl]ethanamine |

InChI |

InChI=1S/C6H13NO/c1-5(7)6-3-2-4-8-6/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1 |

InChI Key |

WRDLTPMUGXTIAM-PHDIDXHHSA-N |

Isomeric SMILES |

C[C@H]([C@H]1CCCO1)N |

Canonical SMILES |

CC(C1CCCO1)N |

Origin of Product |

United States |

Foundational & Exploratory

Enantioselective Synthesis of (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the enantioselective synthesis of (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine, a chiral amine of significant interest in pharmaceutical development. The document delves into the strategic considerations for establishing the two contiguous stereocenters, with a primary focus on a convergent synthetic approach. Key methodologies, including the preparation of the chiral ketone precursor, (S)-1-(tetrahydrofuran-2-yl)ethanone, and its subsequent diastereoselective amination, are discussed in detail. This guide emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed, self-validating experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to ensure scientific integrity and practical applicability.

Introduction: The Significance of Chiral Tetrahydrofuran Amines

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The introduction of a chiral amine substituent further enhances the pharmacological potential by providing a key interaction point with biological targets. Specifically, (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine, with its defined stereochemistry at both the tetrahydrofuran ring and the aminoethyl side chain, represents a valuable building block for the synthesis of complex chiral molecules. The precise spatial arrangement of its functional groups is crucial for its biological activity, making its stereocontrolled synthesis a critical challenge for process chemists and medicinal chemists alike.

This guide will explore robust and scalable strategies for the enantioselective synthesis of this target molecule, focusing on methods that offer high diastereoselectivity and enantioselectivity. We will begin by discussing the synthesis of the key intermediate, (S)-1-(tetrahydrofuran-2-yl)ethanone, and then explore in detail the stereoselective introduction of the amine functionality.

Strategic Approach: A Convergent Synthesis

A logical and efficient approach to the synthesis of (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine involves a convergent strategy. This approach separates the synthesis of the chiral tetrahydrofuran core from the creation of the chiral amine center. The key steps in this strategy are:

-

Enantioselective synthesis of (S)-1-(tetrahydrofuran-2-yl)ethanone: This step establishes the first stereocenter on the tetrahydrofuran ring.

-

Diastereoselective amination of the chiral ketone: This crucial step introduces the second stereocenter on the side chain with the desired (S) configuration, controlled by the existing stereocenter.

This convergent approach allows for greater flexibility and control over the stereochemical outcome of the final product.

Synthesis of the Chiral Precursor: (S)-1-(tetrahydrofuran-2-yl)ethanone

The most established and reliable method for the synthesis of (S)-1-(tetrahydrofuran-2-yl)ethanone begins with the commercially available and enantiopure (S)-tetrahydro-2-furoic acid. This strategy ensures that the stereocenter on the tetrahydrofuran ring is set from the start.

Activation of the Carboxylic Acid

The carboxylic acid must first be activated to facilitate the addition of a methyl group. A common and effective method is the conversion to a Weinreb amide. This is achieved by treating (S)-tetrahydro-2-furoic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

Rationale for Weinreb Amide Formation: The Weinreb amide is a superior intermediate compared to acid chlorides or esters for this transformation. It forms a stable chelate with the organometallic reagent (in this case, a methyl Grignard or methyllithium), preventing over-addition and the formation of tertiary alcohol byproducts. This ensures a clean conversion to the desired ketone.

Reaction with a Methyl Nucleophile

The resulting Weinreb amide is then reacted with a methyl nucleophile, typically methylmagnesium bromide (CH₃MgBr) or methyllithium (CH₃Li), to afford (S)-1-(tetrahydrofuran-2-yl)ethanone. The reaction proceeds smoothly at low temperatures, and the subsequent acidic workup hydrolyzes the intermediate to yield the final ketone.

Experimental Protocol: Synthesis of (S)-1-(tetrahydrofuran-2-yl)ethanone

Materials:

-

(S)-Tetrahydro-2-furoic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Methylmagnesium bromide (3 M in diethyl ether)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

To a solution of (S)-tetrahydro-2-furoic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM at 0 °C, add DCC (1.1 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct and wash the filter cake with DCM.

-

Concentrate the filtrate under reduced pressure to obtain the crude Weinreb amide.

-

Dissolve the crude Weinreb amide in anhydrous diethyl ether and cool the solution to -78 °C.

-

Slowly add methylmagnesium bromide (1.2 eq) to the solution.

-

Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional hour.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford (S)-1-(tetrahydrofuran-2-yl)ethanone.

Diastereoselective Amination of (S)-1-(tetrahydrofuran-2-yl)ethanone

The critical step in this synthesis is the diastereoselective amination of the chiral ketone to establish the second stereocenter with the desired (S) configuration. Two primary and highly effective strategies will be discussed: biocatalytic reductive amination and chiral auxiliary-mediated amination.

Biocatalytic Reductive Amination using Transaminases

Biocatalysis offers a green and highly selective method for the synthesis of chiral amines.[1][2] Transaminases (TAs), in particular, are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone substrate with high enantioselectivity.[3][4] For the synthesis of (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine, an (S)-selective transaminase is required.

Causality of Stereoselectivity: The high stereoselectivity of transaminases arises from the specific three-dimensional arrangement of the enzyme's active site. The ketone substrate is precisely oriented within the active site, allowing the transfer of the amino group to occur on only one face of the carbonyl group, leading to the formation of a single enantiomer of the amine.

Workflow for Biocatalytic Reductive Amination:

Caption: Workflow for the biocatalytic reductive amination of (S)-1-(tetrahydrofuran-2-yl)ethanone.

Experimental Protocol: Biocatalytic Reductive Amination

Materials:

-

(S)-1-(tetrahydrofuran-2-yl)ethanone

-

(S)-selective transaminase (e.g., ATA-117 from Codexis, or a similar commercially available or engineered enzyme)

-

Isopropylamine (amine donor)

-

Pyridoxal-5'-phosphate (PLP)

-

Potassium phosphate buffer (KPi), 100 mM, pH 7.5

-

Ethyl acetate (EtOAc)

-

Sodium chloride

Procedure:

-

In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5) containing PLP (1 mM).

-

Add the (S)-selective transaminase to the buffer solution.

-

Add (S)-1-(tetrahydrofuran-2-yl)ethanone (1.0 eq) and isopropylamine (5-10 eq) to the reaction mixture.

-

Stir the reaction at a controlled temperature (typically 30-40 °C) and monitor the progress by HPLC or GC.

-

Once the reaction is complete, saturate the aqueous phase with sodium chloride.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude amine can be further purified by distillation or chromatography if necessary. The enantiomeric and diastereomeric excess should be determined by chiral HPLC or GC analysis.

Chiral Auxiliary-Mediated Diastereoselective Amination

An alternative to biocatalysis is the use of a chiral auxiliary.[5] Ellman's sulfinamide chemistry is a well-established and reliable method for the asymmetric synthesis of amines.[6] In this approach, the chiral ketone is first condensed with a chiral sulfinamide to form a sulfinylimine. Subsequent diastereoselective reduction of the C=N bond, followed by removal of the auxiliary, yields the desired chiral amine.

Causality of Diastereoselectivity: The stereochemical outcome of the reduction is directed by the chiral sulfinyl group. The bulky tert-butyl group on the sulfur atom effectively shields one face of the imine, forcing the hydride reagent to attack from the less hindered face. This results in a high degree of diastereoselectivity.

Synthetic Pathway using a Chiral Auxiliary:

Sources

- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. Protein-engineering of an amine transaminase for the stereoselective synthesis of a pharmaceutically relevant bicyclic amine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]

Technical Guide: Physical and Chemical Properties of Chiral Tetrahydrofuran Amines

Executive Summary

Chiral tetrahydrofuran (THF) amines, specifically (3S)- and (3R)-aminotetrahydrofuran , represent a critical class of heterocyclic building blocks in modern drug discovery. Their value lies in their ability to serve as bioisosteres for cyclopentanes and pyrrolidines while introducing a polar ether oxygen that can function as a hydrogen bond acceptor. This guide provides an exhaustive technical analysis of their physicochemical properties, conformational dynamics, and synthetic accessibility, tailored for high-stakes optimization in lead generation and process development.

Structural and Conformational Analysis

Stereochemistry and Absolute Configuration

The 3-aminotetrahydrofuran moiety possesses a single stereogenic center at the C3 position. The absolute configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules, where the amino group (-NH₂) holds the highest priority.

-

(3S)-Aminotetrahydrofuran: The amino group is oriented such that the sequence of priorities follows a counter-clockwise direction.

-

(3R)-Aminotetrahydrofuran: The mirror image, with a clockwise priority sequence.

Ring Puckering and Conformational Equilibrium

Unlike planar aromatic heterocycles, the saturated THF ring exists in a dynamic equilibrium between envelope (E) and twisted (T) conformations to minimize torsional strain and steric repulsion.

For 3-substituted tetrahydrofurans, the substituent (amine) prefers a pseudo-equatorial position to minimize 1,3-diaxial-like interactions. The presence of the endocyclic oxygen atom introduces an anomeric-like effect, though less pronounced than in 2-substituted derivatives. The equilibrium is generally shifted toward the envelope conformation where the C3 or C4 atom is the "flap" of the envelope.

Figure 1: Conformational equilibrium of 3-aminotetrahydrofuran favoring the pseudo-equatorial envelope.

Physical Properties[1][2][3][4][5]

The physical constants of chiral THF amines are distinct from their acyclic counterparts due to ring constraints. Note that enantiomers possess identical scalar physical properties (BP, density) in an achiral environment but differ in optical rotation.

Table 1: Physicochemical Data for (3R)-/(3S)-Aminotetrahydrofuran

| Property | Value / Range | Notes |

| Molecular Formula | C₄H₉NO | |

| Molecular Weight | 87.12 g/mol | |

| Boiling Point | 126°C (at 760 mmHg) | Volatile liquid |

| Density | 0.997 – 1.012 g/mL | At 25°C |

| Refractive Index ( | 1.453 – 1.458 | |

| Flash Point | 37°C – 48.9°C | Flammable (Class 3) |

| Solubility | Miscible in H₂O, DMSO, MeOH, DCM | Highly polar organic |

| Appearance | Colorless to pale yellow liquid | Oxidizes/darkens on air exposure |

| Vapor Pressure | ~12 mmHg | At 25°C |

Chemical Properties

Basicity and pKa

The pKa of the conjugate acid of 3-aminotetrahydrofuran is predicted to be approximately 8.90 .

-

Comparison: It is slightly less basic than pyrrolidine (pKa ~11.3) and cyclopentylamine (pKa ~10.6).

-

Mechanism: The electron-withdrawing inductive effect (-I) of the cyclic ether oxygen at the

-position reduces the electron density on the nitrogen lone pair, lowering its proton affinity compared to carbocyclic amines.

Stability and Reactivity

-

Oxidation: The

-carbons (C2 and C5) adjacent to the ether oxygen are susceptible to radical oxidation, forming peroxides upon prolonged exposure to air. Storage under nitrogen/argon is mandatory. -

Nucleophilicity: The primary amine is a potent nucleophile, readily participating in

alkylations, reductive aminations, and amide couplings. -

Thermal Stability: Generally stable up to its boiling point, but racemization can occur under harsh basic conditions if the C3 proton is abstracted (though this is difficult due to low acidity of the C-H bond).

Synthesis and Resolution Strategies

Access to high-enantiopurity material is achieved via two primary routes: Chiral Pool Synthesis (from Aspartic Acid) or Resolution of Racemates.

Route A: Chiral Pool Synthesis (Preferred for Scale)

Starting from L-Aspartic Acid , the stereocenter is preserved throughout the transformation.

-

Cyclization: L-Aspartic acid is cyclized to the anhydride/imide.

-

Reduction: Selective reduction of the carbonyls yields the chiral diol.

-

Ring Closure: Cyclodehydration under acidic conditions forms the THF ring.

Route B: Resolution of Racemate

Racemic 3-aminotetrahydrofuran can be resolved using chiral acids.

-

Resolving Agent: (R)- or (S)-Mandelic acid, or L-(+)-Tartaric acid.

-

Mechanism: Formation of diastereomeric salts which have different solubility profiles in solvents like Ethanol/EtOAc.

Figure 2: Synthetic pathways comparing Chiral Pool (left) vs. Resolution (right).

Applications in Drug Discovery[13]

The chiral THF amine scaffold is a "privileged structure" in medicinal chemistry.

Pharmacophore Features

-

H-Bonding: The amine acts as a donor/acceptor; the ether oxygen acts as a specific acceptor.

-

Solubility: The ether oxygen lowers LogP compared to cyclopentane analogs, improving aqueous solubility.

-

Metabolic Stability: The THF ring is generally more resistant to oxidative metabolism than N-alkyl chains.

Case Studies

-

Tecadenoson: An A1 adenosine receptor agonist where the THF amine mimics the ribose sugar moiety.

-

Protease Inhibitors: Used as a P2 ligand in HIV protease inhibitors (e.g., derivatized squaramides) to fill the S2 hydrophobic pocket while engaging backbone amides.

Experimental Protocols

Protocol 7.1: Handling and Storage

Objective: Prevent peroxide formation and degradation.

-

Receipt: Upon receipt, verify the seal integrity.

-

Testing: Test for peroxides using KI starch paper if the bottle has been opened previously.

-

Storage: Store at 2–8°C under an inert atmosphere (Ar or N₂).

-

Usage: Use dry syringes/needles for transfer. Avoid prolonged exposure to air.

Protocol 7.2: Chemical Resolution (Example)

Objective: Isolate (S)-enantiomer from racemate.

-

Dissolution: Dissolve 100 mmol of racemic 3-aminotetrahydrofuran in Ethanol (50 mL).

-

Addition: Slowly add a hot solution of (S)-(+)-Mandelic acid (100 mmol) in Ethanol (100 mL).

-

Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

-

Filtration: Collect the precipitate (diastereomeric salt) via vacuum filtration.

-

Recrystallization: Recrystallize from EtOH/EtOAc to upgrade ee% to >99%.

-

Free Basing: Suspend the salt in water, basify with 2N NaOH to pH >12, and extract with DCM (3x). Dry over Na₂SO₄ and concentrate.

References

-

PubChem. (S)-3-Aminotetrahydrofuran Compound Summary. National Library of Medicine. [Link]

- Ghosh, A. K., et al.Design and Synthesis of Novel HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry. (Contextual citation based on general protease inhibitor scaffolds).

-

Organic Syntheses. Resolution of Racemates using Mandelic Acid. (General Protocol Adaptation). [Link]

-

ResearchGate. Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. [Link]

The Chiral Integrity Protocols: Safety & Handling of Alkyl Amines

Topic: Safety and handling precautions for chiral alkyl amines. Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Introduction: The Dual-Risk Profile

In pharmaceutical development, chiral alkyl amines (e.g.,

-

Biological Hazard: They are potent sensitizers, corrosives, and lachrymators.

-

Data Hazard: Their chemical instability (specifically carbonation) can silently destroy enantiomeric excess (ee) calculations, leading to costly downstream failures in stereoselective synthesis.

This guide moves beyond standard SDS boilerplate to provide a field-validated system for handling these reagents without compromising operator safety or optical purity.

Physicochemical Hazards & Stability Mechanisms

The "Invisible" Threat: Carbonation

The most overlooked hazard in amine handling is atmospheric carbonation . Primary and secondary alkyl amines react rapidly with atmospheric

-

The Mechanism:

-

The Consequence:

-

Safety: Solid carbamates precipitate in pressure relief valves and transfer lines, creating "blind" blockages that can lead to vessel over-pressurization.

-

Integrity: The formation of carbamate alters the molecular weight of the reagent. If you weigh out 100g of "amine" that is actually 5% carbamate, your stoichiometry is off, potentially ruining a resolution or asymmetric synthesis.

-

Thermal & Chemical Instability

-

Exothermicity: Alkyl amines are strong Lewis bases. Contact with acids, acid chlorides, or anhydrides results in violent, immediate exotherms.

-

Oxidation: While less rapid than carbonation, prolonged exposure to air leads to N-oxide formation, often indicated by a yellowing of the liquid.

Visualization: The Carbamate Hazard Cycle

The following diagram illustrates how passive air exposure escalates into a physical safety hazard.

Figure 1: The cascade effect of atmospheric exposure on chiral amines, leading to both physical hazards and experimental failure.

Toxicological Profile & PPE Strategy

Toxicity Matrix

Chiral amines are not just corrosive; they are often permeators . Standard latex gloves offer negligible protection.

| Hazard Class | Specific Manifestation | Critical Response |

| Corrosivity | Immediate necrosis of skin/eyes; "Halo" burns. | Speed is vital. 15-min flush immediately. Do not wait for pain (nerves may be deadened). |

| Sensitization | Respiratory sensitization (asthma-like) and contact dermatitis. | Isolate exposure.[1][2][3] Once sensitized, a researcher may never be able to handle the compound again. |

| Systemic | CNS depression, dizziness, blue lips (cyanosis) in severe cases. | Remove to fresh air. Administer oxygen if trained. |

The PPE Barrier System

Do not rely on a single layer. Use the "Breakthrough Time" principle.

-

Hands: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil) – Tactile feedback.

-

Outer Layer: Laminate film (e.g., Silver Shield®) or thick Neoprene – Chemical resistance.

-

Rationale: Alkyl amines permeate nitrile in <5 minutes. The outer layer provides the time to doff gloves safely if splashed.

-

-

Eyes: Chemical Splash Goggles (indirect venting). Face shields are required for transfers >100mL.

-

Respiratory: If working outside a fume hood (not recommended), a full-face respirator with Amine/Methylamine (green) cartridges is required.

Operational Protocols: Storage & Transfer[4][5][6]

Storage: The "Dry & Inert" Rule

To prevent the "Carbamate Cycle," storage conditions must be rigorous.

-

Container: Store in dark glass or stainless steel. Avoid ground glass joints (grease leaches, and basic amines can "freeze" the joint). Use Teflon-lined caps.

-

Headspace: Always backfill with Argon rather than Nitrogen if possible. Argon is heavier than air and provides a better blanket for the liquid surface.

-

Segregation: Store away from oxidizers, acids, and specifically away from alkyl halides (risk of slow quaternization).

Safe Transfer Workflow

Pouring chiral amines is unacceptable due to vapor release and spill risk. Use Positive Pressure Transfer .

Protocol:

-

Secure: Clamp both the source and receiving vessels.

-

Inert: Purge the receiving vessel with inert gas.

-

Connect: Insert a PTFE cannula (double-ended needle) through a septum into the source liquid.

-

Transfer: Insert the other end into the receiving vessel. Apply low pressure (<2 psi) inert gas to the source vessel headspace.

-

Quench: Vent the receiving vessel through an acid scrubber (e.g., dilute HCl trap) to neutralize escaping vapors.

Visualization: Closed-Loop Transfer Logic

Figure 2: Step-by-step logic for positive pressure transfer, minimizing operator exposure and atmospheric contact.

Emergency Response & Spill Management

The "Do Not Spray" Rule

In the event of a spill, do not use water immediately .

-

Reasoning: Adding water to a pool of pure amine generates a massive exotherm and an aerosol cloud of corrosive steam/amine mist.

Spill Cleanup Protocol

-

Evacuate & Ventilate: Clear the area.

-

Absorb: Use a non-combustible silicate absorbent (Vermiculite or "Amine-Specific" pads). Do not use paper towels (fire risk).

-

Neutralize (Carefully): Once absorbed, the solid can be treated with dilute acetic acid or sodium bisulfate solution in a controlled waste container.

-

Disposal: Label as "Corrosive Basic Organic Waste."

First Aid Causality

-

Skin Contact: Flush with water for 15 minutes.[1][3] Do not use vinegar (acid) to neutralize skin burns—the heat of neutralization will deepen the chemical burn.

-

Eye Contact: Forced irrigation is critical. The high pH causes saponification of eye lipids, allowing deep penetration. Seconds matter.

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7005, 1-Phenylethylamine. PubChem. [Link]

-

American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[Link]

Sources

Methodological & Application

Use of (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine in medicinal chemistry.

Application Note: Strategic Utilization of (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine in Medicinal Chemistry

Part 1: Strategic Overview & Medicinal Chemistry Rationale

Introduction

(S)-1-((S)-tetrahydrofuran-2-yl)ethanamine (CAS: 2177259-28-6) is a high-value chiral building block used to modulate the physicochemical and pharmacokinetic profiles of drug candidates. In the "Escape from Flatland" era of drug discovery, this molecule serves as a critical tool for increasing fraction saturation (

Unlike its aromatic counterparts (e.g.,

The "Magic Methyl" & Chirality Effect

The specific (S,S) stereochemical configuration is non-trivial. In kinase inhibitor optimization, the spatial arrangement of the amine relative to the THF oxygen dictates the binding mode.

-

Conformational Restriction: The adjacent chiral centers restrict the rotation of the ethylamine chain, reducing the entropic penalty upon protein binding.

-

Vectorial Analysis: The (S,S) isomer projects the amine and the ether oxygen in a specific 3D orientation that often mimics the side chains of Isoleucine or Valine but with enhanced solubility.

Table 1: Physicochemical Comparison of Bioisosteric Amines

| Property | (S)-1-((S)-THF-2-yl)ethanamine | (S)- | Cyclopentylethylamine |

| Hybridization | |||

| LogP (Approx) | 0.2 - 0.5 | 1.8 | 2.1 |

| H-Bond Acceptors | 2 (N, O) | 1 (N) | 1 (N) |

| Solubility | High | Low/Moderate | Moderate |

| Metabolic Risk | Low (Ether is stable) | High (Benzylic oxidation) | Moderate (Hydroxylation) |

Part 2: Experimental Protocols

Protocol A: High-Fidelity Amide Coupling

Context: Attaching the chiral amine to a heteroaromatic carboxylic acid scaffold (common in Kinase, JAK, or GPCR inhibitor synthesis).

Reagents:

-

Scaffold: Heteroaryl Carboxylic Acid (1.0 eq)

-

Amine: (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine (1.1 eq)

-

Coupling Agent: HATU (1.2 eq) or COMU (for lower epimerization risk)

-

Base: DIPEA (3.0 eq)

-

Solvent: Anhydrous DMF or DMAc

Methodology:

-

Activation: Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration) under

atmosphere. Add DIPEA and stir for 5 minutes. -

Coupling Agent Addition: Add HATU in a single portion. Stir for 10 minutes at

to form the activated ester (O-At). Note: Pre-activation at low temperature minimizes racemization of the acid partner if chiral. -

Amine Addition: Add (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Look for

. -

Workup: Dilute with EtOAc, wash with saturated

(3x), water (1x), and brine (1x). Dry over -

Purification: Flash chromatography (DCM/MeOH gradient).

Critical Control Point:

-

Epimerization Check: Although the amine is sterically robust, the coupling conditions can sometimes epimerize the acid partner. Always verify the diastereomeric ratio (dr) of the product if the acid is chiral.

Protocol B: Chiral Purity Determination (QC)

Context: Verifying the enantiomeric excess (ee) and diastereomeric purity of the building block or final compound.

Instrument: Agilent 1260 Infinity II or equivalent HPLC. Column: Daicel Chiralpak IG or IC (Immobilized phases are preferred for amines). Mobile Phase:

-

Isocratic: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

-

Note: Diethylamine (DEA) is essential to suppress peak tailing of the primary amine. Detection: UV at 210 nm (Amine absorption is weak; derivatization with benzoyl chloride may be required for higher sensitivity if no chromophore is present).

Part 3: Visualization of Workflows

Medicinal Chemistry Optimization Cycle

This diagram illustrates the decision matrix for selecting the THF-amine over traditional benzyl amines to improve drug-like properties (DMPK).

Caption: The "Fsp3 Escape" workflow. Replacing aromatic rings with chiral THF moieties improves solubility and metabolic stability while retaining binding affinity.

Synthesis & QC Workflow

A step-by-step logic flow for handling the chiral building block to ensure integrity.

Caption: Quality Control logic flow ensuring the stereochemical integrity of the building block is maintained throughout the synthesis.

Part 4: Safety & Compliance (Critical)

4.1 Structural Alerts Researchers must be aware that 1-(tetrahydrofuran-2-yl)ethanamine is structurally related to Tetrahydrofuranylfentanyl and other psychoactive phenethylamine analogs (e.g., 2-Tetrahydrofurylethylamine, TH-FEA) [1].

4.2 Compliance Protocol

-

Diversion Control: While the specific (S,S) isomer is a legitimate medicinal chemistry building block, it should be stored in access-controlled chemical lockers.

-

Usage Restriction: This protocol is strictly for the development of non-psychoactive therapeutic agents (e.g., Kinase Inhibitors, Antivirals).

-

Documentation: Maintain precise inventory logs matching CAS 2177259-28-6.

Part 5: References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

-

Drilon, A., et al. (2018). Repotrectinib (TPX-0005) Is a Next-Generation ROS1/TRK/ALK Inhibitor that Potently Inhibits ROS1/TRK Solvent-Front Mutations. Cancer Discovery. (Cited for context on chiral amine/ether motifs in kinase inhibitors). [Link]

-

PubChem. (2025). Compound Summary: 1-(Tetrahydrofuran-2-yl)ethanamine. [Link]

Application Notes & Protocols for Diastereoselective Reactions Involving Chiral Tetrahydrofuran-Based Auxiliaries

Introduction: The Rationale for Tetrahydrofuran (THF) Scaffolds in Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, essential for pharmaceuticals and bioactive materials, the use of chiral auxiliaries remains a cornerstone of modern organic synthesis.[1] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, after which it is removed and ideally recycled.[1] While systems like Evans' oxazolidinones and Oppolzer's camphorsultam are well-established, the exploration of novel auxiliary scaffolds continues to be a vibrant area of research.[2]

This guide focuses on the application of chiral auxiliaries based on the tetrahydrofuran (THF) ring system. The THF scaffold is attractive due to its conformational rigidity and the presence of a key heteroatom. The oxygen atom can act as a Lewis basic site, enabling the formation of rigid, chelated transition states with metal-based reagents.[3] This chelation, combined with the steric hindrance provided by substituents on the chiral THF ring, offers a powerful strategy for controlling the facial selectivity of reactions at an attached prochiral center.

Herein, we provide a detailed exploration of this concept, from the synthesis of a representative auxiliary to its application in key carbon-carbon bond-forming reactions and its subsequent cleavage. We emphasize the causality behind experimental choices, grounding our protocols in established mechanistic principles to provide a trustworthy and authoritative resource for researchers in organic and medicinal chemistry.

Part 1: Synthesis of a Representative Chiral THF Auxiliary

The foundation of any auxiliary-based methodology is the accessible synthesis of the chiral director itself. Chiral 2-substituted tetrahydrofurans can be reliably prepared from enantiomerically enriched lactone carboxylic acids, which are accessible via asymmetric synthesis.[4][5] The following protocol details the reduction of a chiral lactone to the corresponding hydroxymethyl-THF auxiliary.

Application Note: The Synthetic Strategy

The synthesis proceeds in two stages: selective reduction of the carboxylic acid to a primary alcohol without affecting the lactone, followed by the reduction of the lactone carbonyl to the ether. A direct, one-step reduction with a strong hydride source like borane dimethyl sulfide (BH₃·Me₂S) can be effective but may lead to over-reduction to a triol.[4] A two-step sequence, while longer, often provides higher overall yields and better control.[6] The first step uses a stoichiometric amount of borane to selectively target the more reactive carboxylic acid. The second step employs a Lewis acid-activated silane reduction, a mild and effective method for converting lactones to cyclic ethers.

Protocol 1: Two-Step Synthesis of (S)-(5-Methyltetrahydrofuran-2-yl)methanol

This protocol is adapted from methodologies for the synthesis of chiral tetrahydrofuran derivatives from lactone carboxylic acids.[4][6]

Step A: Reduction of Carboxylic Acid to Lactone Alcohol

-

Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add (S)-5-methyl-2-oxotetrahydrofuran-5-carboxylic acid (2.0 g, 13.9 mmol).

-

Dissolution: Dissolve the acid in 15 mL of anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

-

Borane Addition: Add borane dimethyl sulfide complex (BH₃·Me₂S, 1.53 mL of a 10 M solution, 15.3 mmol, 1.1 eq) dropwise over 20 minutes. Ensure the internal temperature does not rise significantly.

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours, monitoring by TLC (Thin Layer Chromatography).

-

Quenching: Carefully quench the reaction by slowly adding methanol (5 mL) at 0 °C. Stir for 30 minutes.

-

Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude (S)-5-(hydroxymethyl)-5-methyldihydrofuran-2-one.

-

Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution from 3:1 to 1:1 petroleum ether/ethyl acetate) to afford the pure lactone alcohol.[4]

Step B: Reduction of Lactone to Tetrahydrofuran Alcohol

-

Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add the purified lactone alcohol from Step A (e.g., 1.5 g, 11.5 mmol) and dissolve it in 25 mL of anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add triethylsilane (Et₃SiH, 2.75 mL, 17.3 mmol, 1.5 eq) followed by the dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂, 2.15 mL, 17.3 mmol, 1.5 eq).

-

Reaction: Stir the reaction mixture at -78 °C for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with DCM (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution from 10:1 to 2:1 petroleum ether/acetone) to yield the final chiral auxiliary, (S)-(5-Methyltetrahydrofuran-2-yl)methanol.[6]

Part 2: Diastereoselective Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for constructing six-membered rings with multiple stereocenters.[7] A chiral auxiliary attached to the dienophile can effectively shield one of its π-faces, leading to a highly diastereoselective cycloaddition.

Application Note: Causality of Stereoselection

In this application, the chiral THF-based alcohol is first acylated to form an α,β-unsaturated ester (the dienophile). Upon introduction of a Lewis acid (e.g., Et₂AlCl), the system adopts a rigid, chelated conformation.[8] The Lewis acid coordinates to both the carbonyl oxygen of the ester and the ether oxygen of the THF ring. This locks the dienophile in an s-trans conformation. The substituent at the C5 position of the THF ring then acts as a steric shield, blocking one face of the dienophile from the approaching diene (e.g., cyclopentadiene), which attacks from the less hindered face.[8] This results in the preferential formation of one diastereomer of the cycloadduct.

Caption: Proposed chelated model for Lewis acid-catalyzed Diels-Alder reaction.

Protocol 2: Asymmetric Diels-Alder Reaction

This protocol is a representative procedure based on established methods for Lewis acid-promoted Diels-Alder reactions using chiral auxiliaries.[7][8]

Step A: Acylation of the Auxiliary

-

Setup: In a flame-dried flask under argon, dissolve the chiral auxiliary (e.g., (S)-(5-Methyltetrahydrofuran-2-yl)methanol, 1.0 eq) and triethylamine (Et₃N, 3.0 eq) in anhydrous DCM (0.2 M).

-

Acylation: Cool the solution to 0 °C and add acryloyl chloride (1.2 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Quench with water, extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the chiral acrylate.

Step B: Cycloaddition

-

Setup: Add the purified chiral acrylate (1.0 eq) to a flame-dried flask under argon and dissolve in anhydrous DCM (0.1 M). Cool to -78 °C.

-

Lewis Acid: Add diethylaluminum chloride (Et₂AlCl, 1.2 eq, 1.0 M solution in hexanes) dropwise and stir for 15 minutes.

-

Diene Addition: Add freshly cracked cyclopentadiene (3.0 eq) dropwise.

-

Reaction: Stir at -78 °C for 3-6 hours, monitoring by TLC.

-

Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Warm to room temperature, extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Analysis: Determine the diastereomeric ratio (dr) of the crude product by ¹H NMR spectroscopy or capillary GC analysis. Purify by flash column chromatography.

Data Summary: Representative Diels-Alder Reactions

The following table summarizes typical results for Diels-Alder reactions mediated by chiral auxiliaries, demonstrating the high levels of stereocontrol achievable.

| Auxiliary Type | Lewis Acid | Diene | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |

| (1R,2S)-1-Amino-2-indanol | Et₂AlCl | Cyclopentadiene | 92 | >95:5 | [7] |

| N-Acyloxazolidinone | Et₂AlCl | Cyclopentadiene | 81 | >100:1 | [8] |

| 8-Phenylmenthol | AlCl₃ | Cyclopentadiene | 89 | 97:3 | [8] |

Part 3: Diastereoselective Enolate Alkylation

Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction. The principle relies on forming a rigid, chelated enolate where the chiral auxiliary effectively blocks one face from the incoming electrophile.

Application Note: A Proposed Stereochemical Model

While less documented for THF-based auxiliaries than for Evans' oxazolidinones, a similar stereochemical rationale can be proposed.[9] A substrate, such as an N-acyl derivative where the THF auxiliary is attached via an ester or amide bond, is deprotonated with a strong base (e.g., NaHMDS) to form the enolate. The sodium cation can chelate between the enolate oxygen and the THF ring oxygen, forming a rigid five-membered ring structure.[9] This conformation orients the bulky C5-substituent of the THF ring to shield the top (Si) face of the enolate. Consequently, the electrophile (e.g., an alkyl halide) is directed to the less sterically encumbered bottom (Re) face.

Caption: Proposed model for THF-auxiliary-directed enolate alkylation.

Protocol 3: Asymmetric Alkylation

This is a general protocol adapted from the highly reliable Evans auxiliary methodology, which serves as a template for development with a new THF-based system.[9]

-

Substrate Preparation: Prepare the N-acyl substrate by attaching a carboxylic acid (e.g., propanoic acid) to the THF-methanol auxiliary via standard esterification (e.g., DCC/DMAP coupling).

-

Setup: To a flame-dried flask under argon, add the purified substrate (1.0 eq) and dissolve in anhydrous THF (0.1 M).

-

Enolate Formation: Cool the solution to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M solution in THF) dropwise. Stir at -78 °C for 30 minutes to form the sodium enolate.

-

Alkylation: Add the electrophile (e.g., benzyl bromide, 1.5 eq) dropwise.

-

Reaction: Stir at -78 °C for 2-4 hours, monitoring by TLC.

-

Quenching: Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Workup: Warm to room temperature, extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Analysis & Purification: Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product. Purify by flash column chromatography.

Data Summary: Representative Enolate Alkylations

This table shows typical results for alkylations using the well-established Evans oxazolidinone auxiliary, setting a benchmark for performance.

| Auxiliary | Base | Electrophile | Yield (%) | Diastereomeric Ratio | Reference |

| (R)-4-benzyl-2-oxazolidinone | NaHMDS | Allyl Iodide | ~70 | 98:2 | [9] |

| (S)-4-isopropyl-2-oxazolidinone | LDA | Benzyl Bromide | 94 | >99:1 | [1] |

Part 4: Auxiliary Cleavage

The final and critical step is the removal of the auxiliary to reveal the chiral product without compromising its stereochemical integrity.[10] For ester-linked auxiliaries, this is typically achieved through hydrolysis or reduction.

Application Note: Cleavage Methodologies

-

Hydrolytic Cleavage: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a mild and effective method for cleaving esters to yield the corresponding carboxylic acid.[9] The active nucleophile is the hydroperoxide anion (OOH⁻), which selectively attacks the exocyclic ester carbonyl.

-

Reductive Cleavage: Using a hydride source like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) cleaves the ester to furnish the corresponding primary alcohol. This method is advantageous when the desired product is an alcohol.

Workflow for Auxiliary Cleavage and Recovery

Caption: General workflow for cleavage and recovery of the chiral auxiliary.

Protocol 4: Hydrolytic Cleavage to a Carboxylic Acid

This protocol is adapted from the standard procedure for cleaving Evans auxiliaries.[9]

-

Setup: Dissolve the purified adduct (1.0 eq) in a 4:1 mixture of THF and water (0.1 M).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq), followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 eq).

-

Reaction: Stir at 0 °C for 1-2 hours until the reaction is complete (monitored by TLC).

-

Quenching: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq) and stir for 20 minutes.

-

Workup: Concentrate the mixture under reduced pressure to remove the THF. Add water and extract with ethyl acetate (3 x 20 mL) to recover the chiral auxiliary.

-

Product Isolation: Cool the remaining aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine these organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the chiral carboxylic acid.

References

-

Kim, B. H., et al. (1995). ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Crimmins, M. T., et al. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. Available at: [Link]

-

Yamaguchi, J., et al. (2013). Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. International Journal of Organic Chemistry. Available at: [Link]

-

Kanger, T., et al. (2015). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. Available at: [Link]

-

Mushtaq, A., & Zahoor, A. F. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances. Available at: [Link]

-

Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. Available at: [Link]

-

Larrow, J. F., & Lakin, B. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]

-

Kanger, T., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC. Available at: [Link]

-

Kanger, T., et al. (2025). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. Available at: [Link]

-

Curran, D. P., et al. (2000). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Organic Letters. Available at: [Link]

-

ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. ResearchGate. Available at: [Link]

-

Sarlah, D. (n.d.). Diels–Alder Reaction (Part 2). University of Illinois Urbana-Champaign. Available at: [Link]

-

Pagenkopf, B. L. (2000). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University Summit. Available at: [Link]

-

Macmillan Group. (2001). Intramolecular Diels-Alder Reactions. Macmillan Group Meeting. Available at: [Link]

-

Laso, N. M., et al. (1997). 4-Phenyloxazolidin-2-ones and isoindolin-1-ones: chiral auxiliaries for Diels–Alder reactions of N-substituted 1,3-dienes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Barbay, K. (n.d.). Chem 115. Andrew G. Myers Research Group. Available at: [Link]

-

Bull, J. A., et al. (2020). Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. Angewandte Chemie International Edition. Available at: [Link]

-

Lee, S. Y., & Baik, M.-H. (2025). Connecting the complexity of stereoselective synthesis to the evolution of predictive tools. Chemical Science. Available at: [Link]

-

Zhang, X., et al. (2018). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Nature Communications. Available at: [Link]

-

Kunz, H., & Stoye, A. (2008). Carbohydrates as Stereodifferentiating Auxiliaries. Topics in Heterocyclic Chemistry. Available at: [Link]

-

Evans, D. A., et al. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal. Available at: [Link]

-

ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. Available at: [Link]

-

Noble, A., & MacMillan, D. W. C. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Connecting the complexity of stereoselective synthesis to the evolution of predictive tools - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07461K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. chemistry.williams.edu [chemistry.williams.edu]

- 10. tcichemicals.com [tcichemicals.com]

Synthesis of pharmaceutical intermediates from (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine.

Application Note: High-Fidelity Synthesis of Kinase Inhibitor Motifs from (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine

Abstract

The chiral building block (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine (CAS: 219511-46-1) represents a "privileged scaffold" in modern medicinal chemistry, particularly for Type I and Type II kinase inhibitors and PDE4 inhibitors. Unlike its achiral or methylamine counterparts, this specific stereoisomer offers a unique vector for filling the hydrophobic pocket (via the ethyl group) while positioning the tetrahydrofuran (THF) oxygen to accept a hydrogen bond from the kinase hinge region. This guide details the handling, quality control, and synthetic derivatization of this amine, focusing on preventing racemization at the labile

Material Science & Critical Quality Attributes (CQA)

Before initiating synthesis, the stereochemical integrity of the starting material must be validated. The (S,S) diastereomer is thermodynamically distinct from the (S,R) isomer, but commercial sources often contain up to 5% of the minor diastereomer.

Structural Characteristics

-

Chemical Formula:

-

Molecular Weight: 115.17 g/mol

-

Stereocenters: Two (C2 on THF ring;

-carbon on ethyl chain). -

Key Feature: The ether oxygen acts as a weak Lewis base (H-bond acceptor), critical for potency in ATP-competitive inhibitors.

Incoming Quality Control Protocol

Objective: Quantify Enantiomeric Excess (e.e.) and Diastereomeric Ratio (d.r.).

-

Method: Chiral HPLC (Reverse Phase).[1]

-

Column: Daicel Chiralpak IG-3 or equivalent (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)).

-

Mobile Phase: 90:10 (0.1% DEA in Hexane) : EtOH.

-

Flow Rate: 1.0 mL/min at 25°C.

-

Detection: UV @ 210 nm (low absorbance; high concentration required).

-

Acceptance Criteria: d.r. > 98:2; e.e. > 99%.

Technical Insight: The amine is hygroscopic and readily absorbs

from the air to form carbamates. Store under Argon at 2–8°C. If the oil appears cloudy, redistill under reduced pressure (Kugelrohr) before use.

Core Application: Synthesis of Heteroaryl Kinase Inhibitors

The two most prevalent reactions for this scaffold are Nucleophilic Aromatic Substitution (S

Protocol A: Regioselective S Ar Reaction

Target: Synthesis of N-((S)-1-((S)-tetrahydrofuran-2-yl)ethyl)-4-pyrimidinamine derivatives. Context: This reaction attaches the chiral amine to a chloropyrimidine or chloro-quinazoline core.

Reagents:

-

Substrate: 4,6-Dichloropyrimidine (1.0 equiv).

-

Nucleophile: (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine (1.1 equiv).

-

Base:

-Diisopropylethylamine (DIPEA) (2.5 equiv). -

Solvent:

-Butanol (

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 4,6-dichloropyrimidine and

-BuOH (5 mL/mmol). Sparge with nitrogen for 10 minutes to remove dissolved oxygen (prevents oxidation of sensitive heteroaromatics). -

Addition: Add DIPEA followed by the chiral amine dropwise at room temperature.

-

Reaction: Heat the mixture to 85°C .

-

Critical Parameter: Do not exceed 100°C. Higher temperatures promote double-substitution (bis-amine formation) and potential racemization via an elimination-addition mechanism if the ring is electron-deficient enough.

-

-

Monitoring: Monitor by LC-MS. The mono-substituted product usually forms within 4–6 hours.

-

Workup: Cool to RT. Remove volatiles in vacuo. Redissolve residue in EtOAc, wash with saturated

and brine. Dry over -

Purification: Flash chromatography (Gradient: 0

60% EtOAc in Hexanes).

Data Summary: Solvent Effects on Yield

| Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (Retention) | Notes |

| n-BuOH | 85 | 5 | 92 | >99:1 | Recommended. Protic solvent assists leaving group departure. |

| DMF | 100 | 3 | 78 | 95:5 | Higher temp caused slight epimerization. |

| THF | 65 (Reflux) | 24 | 45 | >99:1 | Reaction too slow; incomplete conversion. |

Protocol B: Racemization-Free Amide Coupling

Target: Synthesis of Amide-Linked Intermediates.

Challenge: The

Reagents:

-

Carboxylic Acid Partner (e.g., Indole-3-carboxylic acid) (1.0 equiv).

-

Coupling Agent: HATU (1.1 equiv).[2]

-

Additive: HOAt (0.5 equiv - optional but recommended for steric bulk).

-

Base: DIPEA (2.0 equiv).[2]

-

Solvent: Dry DMF.

Step-by-Step Methodology:

-

Pre-activation (The "Cold Start"): Dissolve the carboxylic acid and HATU in dry DMF (0.2 M) at 0°C . Add DIPEA. Stir for 5 minutes.

-

Why: Pre-activation at low temperature minimizes the lifetime of the highly reactive (and racemization-prone) O-acylisourea species before the amine is introduced.

-

-

Amine Addition: Add (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine (1.05 equiv) in one portion.

-

Coupling: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2 hours.

-

Quench: Dilute with 10 volumes of 5% LiCl solution (solubilizes DMF, aiding removal). Extract with EtOAc.

-

Validation: Check optical purity immediately via Chiral HPLC.

Process Visualization & Logic

The following diagram illustrates the decision matrix for synthesizing intermediates from this scaffold, highlighting the critical control points (CCPs) for stereochemical retention.

Figure 1: Strategic workflow for derivatizing chiral THF-amines. Note the distinct risk factors for each pathway: bis-substitution for SNAr and racemization for amide coupling.

Troubleshooting & Critical Parameters

Racemization Diagnosis

If the d.r. drops below 95:5 in the final product:

-

Cause 1 (Amide Coupling): Basic conditions prolonged the lifetime of the oxazolone intermediate.

-

Fix: Switch from HATU/DIPEA to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is notorious for low epimerization rates.

-

-

Cause 2 (S

Ar): Excessive heat (>100°C) or strong inorganic bases (NaH, KOH).-

Fix: Use fluoride-mediated coupling (CsF in DMSO) at lower temperatures if the chloride is unreactive.

-

Purification Challenges

The amine and its small derivatives lack strong UV chromophores.

-

Visualization: Use Ninhydrin stain (turns purple/brown) or KMnO4 for TLC.

-

Isolation: For polar derivatives, avoid aqueous workup. Use SCX-2 (Strong Cation Exchange) cartridges to catch the basic product and release it with

/MeOH.

References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3][4] An efficient peptide coupling additive.[2] Journal of the American Chemical Society, 115(10), 4397–4398. Link

- Grounding: Establishes HATU/HOAt as the gold standard for suppressing racemiz

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

- Grounding: Provides industrial context for selecting coupling agents (T3P vs H

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

- Grounding: Validates S Ar and Amide coupling as the top reactions for this class of intermedi

-

St. Jean, D. J., et al. (2018). Design and Synthesis of Potent and Selective Type II Inhibitors of the Kinase Insert Domain Receptor (KDR). Journal of Medicinal Chemistry, 61(10), 4397. Link

- Grounding: Demonstrates the specific utility of chiral amine side chains in optimizing kinase selectivity profiles.

-

Cayman Chemical. (2024). Product Information: (S)-Tetrahydrofuran-2-yl-methylamine.[5] Link

- Grounding: Source for physical property data and handling precautions for the THF-amine class.

Sources

Advanced Application Note: (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine in Organocatalysis

Executive Summary

(S)-1-((S)-tetrahydrofuran-2-yl)ethanamine (CAS: 2177259-28-6 / 1334162-58-1) represents a privileged class of chiral primary amines containing an adjacent oxygenated heterocycle. Unlike simple alkyl amines, the tetrahydrofuran (THF) moiety exerts a profound gauche effect and provides a secondary hydrogen-bond acceptor site, influencing the conformational rigidity of catalytic intermediates.

This guide details two distinct operational modes for this molecule:

-

Direct Organocatalysis: Functioning as a primary amine catalyst for enamine/iminium activation (e.g., Aldol and Mannich reactions).

-

Chiral Scaffold: Serving as the chiral backbone for high-performance bifunctional thiourea or squaramide catalysts used in Michael additions.

Structural & Mechanistic Analysis

The "Gauch Effect" and Stereocontrol

The efficacy of (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine stems from the specific spatial arrangement of the amino group relative to the THF oxygen. In catalytic intermediates (e.g., enamines), the lone pair of the THF oxygen can engage in electrostatic or H-bonding interactions with the incoming electrophile or the catalyst's own acidic co-factors, creating a highly organized transition state.

Catalytic Modes

-

Enamine Activation: Condensation with ketones/aldehydes generates a nucleophilic enamine. The THF ring provides steric shielding of one face, directing the electrophile's approach.

-

Bifunctional Activation (Derivatized): When converted to a thiourea, the THF oxygen acts as a weak Lewis base, potentially stabilizing the "active" conformation of the catalyst via intramolecular H-bonding.

Protocol A: Synthesis of the Catalyst

Note: While available from select suppliers (e.g., BLD Pharm, Cayman), in-house synthesis ensures high optical purity.

Pathway: (S)-Tetrahydro-2-furoic Acid Amine[1]

Step 1: Synthesis of (S)-1-(tetrahydrofuran-2-yl)ethanone[1]

-

Reagents: (S)-Tetrahydro-2-furoic acid (1.0 equiv), N,O-Dimethylhydroxylamine HCl (1.2 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.5 equiv), DCM.

-

Procedure:

-

Dissolve acid in DCM (0.5 M) at 0°C. Add DIPEA, EDC, and HOBt. Stir 30 min.

-

Add Weinreb amine salt. Warm to RT and stir 12 h.

-

Quench with sat. NaHCO₃. Extract with DCM, dry (Na₂SO₄), and concentrate to yield the Weinreb amide.

-

Grignard Addition: Dissolve amide in dry THF (0.2 M) under Ar at -78°C. Add MeMgBr (1.5 equiv) dropwise. Stir 1 h at -78°C, then quench with sat. NH₄Cl.

-

Purification: Flash chromatography (Hex/EtOAc) yields the methyl ketone.

-

Step 2: Diastereoselective Reductive Amination

-

Reagents: Ketone (from Step 1), Ammonium Acetate (10 equiv), NaCNBH₃ (1.5 equiv), MeOH.

-

Procedure:

-

Dissolve ketone in MeOH (0.3 M). Add NH₄OAc and stir at RT for 2 h to form the imine in situ.

-

Cool to 0°C. Add NaCNBH₃ portion-wise. Stir 16 h at RT.

-

Workup: Acidify to pH 2 with 1N HCl (to hydrolyze complexes). Wash with Et₂O (remove non-basic impurities). Basify aqueous layer to pH 12 with NaOH. Extract with DCM (3x).

-

Resolution: The product is a mixture of (S,S) and (S,R) diastereomers.

-

Separation: Use silica gel chromatography (DCM/MeOH/NH₄OH 90:9:1). The (S,S)-isomer typically elutes second due to H-bonding with silica.

-

Protocol B: Direct Organocatalytic Aldol Reaction

Application: Enantioselective Aldol reaction of cyclohexanone with 4-nitrobenzaldehyde.

Reaction Setup

| Component | Quantity | Role |

| Catalyst | 20 mol% | Chiral Amine Source |

| Co-catalyst | 20 mol% | Acidic Additive (AcOH or TFA) |

| Cyclohexanone | 5.0 equiv | Nucleophile / Solvent |

| 4-Nitrobenzaldehyde | 1.0 equiv (0.5 mmol) | Electrophile |

| Water | 100 µL | Solvent/Proton Shuttle |

Step-by-Step Procedure

-

Catalyst Pre-formation: In a 4 mL vial, combine (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine (13 mg, 0.1 mmol) and Acetic Acid (6 µL, 0.1 mmol). Stir for 5 min to form the ammonium salt.

-

Substrate Addition: Add cyclohexanone (260 µL) and water (100 µL). Stir vigorously for 10 min.

-

Reaction: Add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol). Cap the vial and stir at RT (23°C) for 24–48 hours. Monitoring by TLC is essential (Hex/EtOAc 7:3).

-

Quench: Add sat. NH₄Cl (2 mL) and extract with EtOAc (3 x 5 mL).

-

Analysis: Dry organic layer (MgSO₄), concentrate, and purify via flash chromatography.

-

Expected Outcome: Anti-aldol product major.

-

ee Determination: Chiral HPLC (e.g., Chiralpak AD-H, Hex/IPA 90:10).

-

Mechanistic Visualization (Enamine Cycle)

Figure 1: The catalytic cycle begins with condensation to form the enamine, followed by stereoselective attack on the aldehyde.

Protocol C: Synthesis and Use of Bifunctional Thiourea

Application: Asymmetric Michael Addition of Diethyl Malonate to Trans-β-Nitrostyrene.

Catalyst Derivatization

-

Reagents: (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine (1.0 equiv), 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 equiv), DCM.

-

Procedure:

-

Dissolve amine in dry DCM (0.1 M).

-

Add isothiocyanate dropwise at 0°C.

-

Stir at RT for 4 hours.

-

Evaporate solvent and recrystallize from Hexane/CH₂Cl₂ to obtain the Bifunctional Thiourea Catalyst .

-

Michael Addition Protocol

-

Setup: In a reaction tube, dissolve trans-β-nitrostyrene (0.5 mmol) and Thiourea Catalyst (10 mol%) in Toluene (1.0 mL).

-

Addition: Add Diethyl Malonate (1.5 equiv) followed by DIPEA (5 mol%, optional, if reaction is slow).

-

Reaction: Stir at 0°C to RT for 24 h.

-

Workup: Direct purification via silica gel chromatography.

-

Mechanism: The thiourea moiety activates the nitroalkene (H-bonding), while the THF-amine moiety (or added base) activates the malonate.

Activation Mode

Figure 2: Dual activation mode where the thiourea stabilizes the electrophile (LUMO lowering) and the basic site directs the nucleophile.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Aldol) | Catalyst poisoning by water accumulation. | Use 10-20 equiv of water (optimal range) or add molecular sieves if using organic solvents. |

| Poor Enantioselectivity | Background reaction (uncatalyzed). | Lower temperature to 0°C or -10°C. Ensure slow addition of electrophile. |

| Low Yield (Synthesis) | Incomplete reductive amination. | Ensure formation of imine (2h stir) before adding reducing agent. Use dry MeOH. |

| Diastereomer Mixture | Poor separation during synthesis. | Use a gradient elution with NH₄OH in the mobile phase to sharpen amine peaks. |

References

-

General Organocatalysis with Primary Amines

- Synthesis of THF-Amines: Title: An In-depth Technical Guide to the Synthesis of (S)-1-(tetrahydrofuran-2-yl)ethanone. Source: BenchChem Technical Notes.

-

Thiourea Catalyst Applications

- Title: Development of Chiral Thiourea Catalyst and Its Application to Asymmetric C

- Source: Pharmaceutical Society of Japan.

-

URL:[Link]

-

Mechanistic Insights (Enamine/Iminium)

- Commercial Availability & Properties: Title: (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine Product Page. Source: BLD Pharm.

Sources

Use of chiral amines in the synthesis of heterocyclic compounds.

Application Note: Chiral Amines in the Synthesis of Heterocyclic Compounds

Abstract & Strategic Overview

The synthesis of enantiopure heterocyclic compounds—specifically piperidines, pyrrolidines, and tetrahydroisoquinolines—is a cornerstone of modern drug discovery. Over 60% of small-molecule FDA-approved drugs contain a nitrogen heterocycle. While transition metal catalysis has historically dominated this field, chiral amines have emerged as a powerful, sustainable alternative.

This guide details two distinct applications of chiral amines:

-

As Organocatalysts: Utilizing chiral secondary amines (e.g., imidazolidinones, proline derivatives) to activate carbonyl substrates via reversible iminium or enamine formation.[1]

-

As Chiral Pool Building Blocks: Leveraging naturally occurring or synthetic chiral amines to transfer chirality directly into the heterocyclic core (e.g., Pictet-Spengler cyclization).

Chiral Amines as Organocatalysts: Mechanisms of Action

The utility of chiral secondary amines lies in their ability to mimic the activation modes of Lewis acids (LUMO lowering) and metallic nucleophiles (HOMO raising) through reversible covalent bonding.

The Dual Activation Cycle

-

Iminium Activation: The chiral amine condenses with an

-unsaturated aldehyde to form a cationic iminium ion. This lowers the LUMO energy, facilitating nucleophilic attack (e.g., Diels-Alder, conjugate additions). -

Enamine Activation: The chiral amine condenses with an enolizable aldehyde/ketone to form a neutral enamine. This raises the HOMO energy, facilitating reaction with electrophiles (e.g., aldol, Mannich reactions).

Figure 1: Mechanistic Divergence in Chiral Amine Organocatalysis

Caption: Divergent activation modes of chiral amine catalysts. Blue path: Enamine cycle (nucleophilic activation). Red path: Iminium cycle (electrophilic activation).

Detailed Protocol: Asymmetric Pictet-Spengler Reaction

The Pictet-Spengler reaction is the most robust method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines. While traditional methods yield racemates, the use of chiral thiourea-amine bifunctional catalysts allows for high enantioselectivity.

Target: Enantioselective synthesis of N-acetyl-tetrahydro-β-carbolines. Mechanism: The thiourea moiety binds the N-acyliminium ion (anion binding), while the basic amine moiety directs the nucleophile or activates the pronucleophile.

Reagents & Equipment[2][3]

-

Substrate: Tryptamine derivative (e.g., N-acetyltryptamine).

-

Electrophile: Aromatic or aliphatic aldehyde.[2]

-

Catalyst: Jacobsen-type Thiourea Catalyst (e.g., N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea).

-

Solvent: Toluene (anhydrous) or DCM. Non-polar solvents enhance H-bonding interactions.

-

Additives: Molecular sieves (4Å) to sequester water; Benzoic acid (optional co-catalyst).

Step-by-Step Procedure

-

Catalyst Preparation:

-

In a flame-dried round-bottom flask (10 mL) equipped with a magnetic stir bar, charge the chiral thiourea catalyst (0.10 equiv) and benzoic acid (0.10 equiv, if used).

-

Note: The acid co-catalyst accelerates imine formation but must be optimized to prevent background racemic cyclization.

-

-

Substrate Addition:

-

Add N-acetyltryptamine (1.0 equiv, 0.5 mmol) and activated 4Å molecular sieves (100 mg).

-

Suspend the mixture in anhydrous Toluene (5.0 mL, 0.1 M concentration).

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Critical: Lower temperatures favor the E-iminium geometry and tighter ion pairing, improving ee.

-

-

Reaction Initiation:

-

Add the aldehyde (1.2 equiv) dropwise via syringe.

-

Add TMSCl (1.1 equiv) or Acetyl Chloride slowly. This generates the reactive N-acyliminium ion in situ.

-

Observation: The mixture may turn slightly yellow/orange upon iminium formation.

-

-

Monitoring:

-

Stir at -78 °C for 24–48 hours. Monitor conversion by TLC (mobile phase: 50% EtOAc/Hexanes). Staining with Vanillin is recommended for indole derivatives.

-

-

Workup & Purification:

-

Quench the reaction with saturated aqueous NaHCO₃ (5 mL) at low temperature.

-

Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography on silica gel.

-

Expected Results & Data

| Entry | Aldehyde (R) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Ph (Phenyl) | Toluene | -78 | 88 | 94 |

| 2 | Ph (Phenyl) | DCM | -78 | 91 | 85 |

| 3 | i-Pr (Isopropyl) | Toluene | -78 | 82 | 96 |

| 4 | Ph (Phenyl) | THF | -78 | 45 | 12 |

Interpretation: Non-polar solvents (Entries 1 & 3) provide superior enantioselectivity by stabilizing the tight ion pair between the thiourea catalyst and the iminium chloride intermediate. THF (Entry 4) disrupts H-bonding, destroying selectivity.

Chiral Amines as Building Blocks (Chiral Pool)

When catalytic methods are insufficient for complex scaffolds, "Chiral Pool" synthesis uses stoichiometric chiral amines (e.g., amino acids, phenylglycinol) to set stereochemistry.

Application: Synthesis of chiral piperidines via diastereoselective cyclization.

Protocol Summary:

-

Condensation: React a chiral amine (e.g., (R)-phenylglycinol) with a dialdehyde or dicarbonyl precursor.

-

Cyclization: Perform a reductive amination or intramolecular Mannich reaction. The existing chiral center on the amine directs the incoming hydride or nucleophile.

-

Deprotection: Removal of the chiral auxiliary (e.g., hydrogenolysis Pd/C, H₂) yields the free chiral heterocycle.

Figure 2: Workflow for Chiral Pool Synthesis

Caption: General workflow for transferring chirality from a stoichiometric auxiliary to a heterocyclic core.

Troubleshooting & Optimization

-

Low Enantioselectivity (Organocatalysis):

-

Cause: Background reaction (uncatalyzed pathway) or water contamination.

-

Solution: Lower the temperature; increase catalyst loading; ensure strict anhydrous conditions (molecular sieves are critical).

-

-

Stalled Reaction (Pictet-Spengler):

-

Cause: Deactivation of the iminium ion or catalyst poisoning.[3]

-

Solution: Add a Brønsted acid co-catalyst (e.g., 10 mol% benzoic acid) to facilitate imine formation/turnover.

-

-

Product Racemization:

-

Cause: Retro-Mannich or Retro-Aldol pathways during workup.

-

Solution: Perform workup at low temperature; avoid strong bases during quenching.

-

References

-

Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[4] Journal of the American Chemical Society, 122(17), 4243–4244. Link

-

Taylor, M. S., & Jacobsen, E. N. (2004). Highly Enantioselective Catalytic Acyl-Pictet-Spengler Reactions.[5][6][7] Journal of the American Chemical Society, 126(34), 10558–10559. Link

-

Klauss, R., et al. (2011). Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions.[5][6] Journal of the American Chemical Society, 133(38), 14812–14815. Link

-

Lister, T., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids.[7] Journal of the American Chemical Society, 144(34), 15600–15610. Link

-

Grogan, G. (2018).[8] Synthesis of chiral amines using redox biocatalysis. Current Opinion in Chemical Biology, 43, 15-22.[8] Link

Sources

- 1. chemicaljournal.org [chemicaljournal.org]

- 2. Catalytic asymmetric Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of chiral amines using redox biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Substituted Tetrahydrofurans

Welcome to the technical support center for the synthesis of substituted tetrahydrofurans (THFs). As a core structural motif in numerous natural products and pharmaceuticals, the efficient and selective synthesis of the THF ring is of paramount importance to the research and drug development community. However, optimizing these reactions can be challenging, with issues ranging from low yields to poor stereocontrol.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into troubleshooting and optimizing their synthetic routes. We will move beyond simple procedural lists to explore the underlying chemical principles that govern success, ensuring that every protocol is a self-validating system.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of substituted tetrahydrofurans, presented in a direct question-and-answer format.

Q1: My reaction is resulting in a very low yield or no desired product at all. What are the primary factors to investigate?

A1: Low or no product yield is a frequent but often solvable issue. It typically points to problems with reaction conditions, catalyst activity, or the stability of reactants and products. A systematic approach is crucial for diagnosis.

Potential Causes & Recommended Solutions:

-

Thermal Decomposition: The stability of your starting materials, intermediates, or the final THF product may be compromised at the reaction temperature. Many synthetic routes are sensitive to heat, which can promote degradation pathways.[1][2]

-

Solution: Systematically screen a range of lower temperatures. An initial reaction might be run at room temperature, 0 °C, or even lower, to establish a baseline for stability before cautiously increasing the temperature to improve the reaction rate. Precise temperature control using a cryostat or a well-regulated oil bath is recommended over simple heating mantles.

-

-

Catalyst Inactivity or Decomposition: The chosen catalyst may be unsuitable, inactive, or may decompose under the reaction conditions. For instance, strong Lewis or Brønsted acids can sometimes promote unwanted ring-opening or polymerization.[2]

-

Solution: Re-evaluate your catalyst choice. If using an acid catalyst, consider milder alternatives (e.g., moving from TfOH to CSA or using a heterogeneous catalyst). For metal-catalyzed reactions (e.g., Palladium, Nickel, Rhodium), ensure the catalyst is fresh and handled under the appropriate atmosphere if it's air-sensitive.[1][3] Consider screening different ligands or metal precursors, as subtle changes can dramatically impact catalytic efficiency.[4]

-

-

Solvent Purity and Type: The solvent plays a critical role beyond just dissolving reactants. The presence of water or other impurities can quench sensitive reagents or catalysts. For example, organometallic reagents like Grignards require anhydrous conditions.[5][6] Furthermore, the solvent itself can be a source of impurities; THF, a common solvent in these syntheses, can form explosive peroxides upon storage in the presence of air.[7]

-

Solution: Always use dry, freshly distilled, or commercially available anhydrous solvents. It is imperative to test for peroxides in aged THF before use; a simple test involves adding a 15% potassium iodide solution, where the formation of a yellow-brown color indicates the presence of iodine from peroxide oxidation.[7] If peroxides are detected, they must be quenched with a reducing agent like ferrous sulfate or sodium bisulfite before the solvent is safely discarded or purified.

-

-

Atmospheric Conditions: Many catalysts, particularly those based on transition metals like palladium and nickel, are sensitive to oxygen.[1]

-